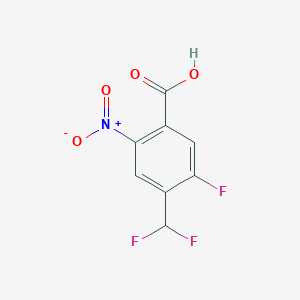
4-(Difluoromethyl)-5-fluoro-2-nitrobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluoromethyl)-5-fluoro-2-nitrobenzoic acid is an organic compound that features a benzoic acid core substituted with difluoromethyl, fluoro, and nitro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-5-fluoro-2-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired substitutions and functional group transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. These processes can include the use of microreactors to control reaction parameters such as temperature, pressure, and residence time more precisely .
化学反应分析
Types of Reactions
4-(Difluoromethyl)-5-fluoro-2-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro and difluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Oxidation: The benzoic acid moiety can be further oxidized under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Strong bases like sodium hydride (NaH) or nucleophiles like alkoxides.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 4-(Difluoromethyl)-5-fluoro-2-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzoic acid core.
科学研究应用
4-(Difluoromethyl)-5-fluoro-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 4-(Difluoromethyl)-5-fluoro-2-nitrobenzoic acid is primarily related to its ability to interact with biological molecules through its functional groups. The nitro group can participate in redox reactions, while the difluoromethyl and fluoro groups can form hydrogen bonds and interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of target molecules and pathways .
相似化合物的比较
Similar Compounds
4-(Difluoromethyl)-5-fluoro-2-aminobenzoic acid: Similar structure but with an amino group instead of a nitro group.
4-(Trifluoromethyl)-5-fluoro-2-nitrobenzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Difluoromethyl)-5-chloro-2-nitrobenzoic acid: Similar structure but with a chloro group instead of a fluoro group
Uniqueness
4-(Difluoromethyl)-5-fluoro-2-nitrobenzoic acid is unique due to the presence of both difluoromethyl and fluoro groups on the benzoic acid core, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
4-(difluoromethyl)-5-fluoro-2-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4/c9-5-1-4(8(13)14)6(12(15)16)2-3(5)7(10)11/h1-2,7H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRSTBBWHYIHRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])C(=O)O)F)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(benzylthio)-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2376699.png)
![5-(4-heptylphenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione](/img/structure/B2376700.png)
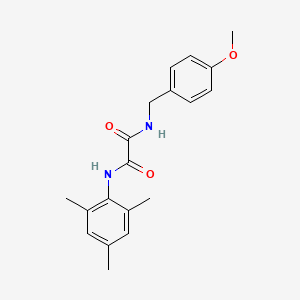
![5-(3-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2376703.png)
![3-cinnamyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2376705.png)
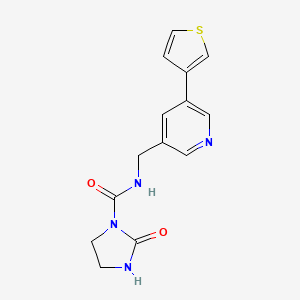
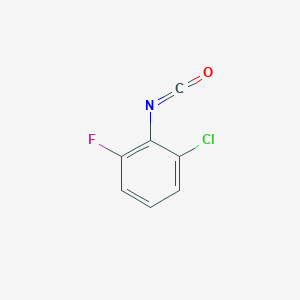
![2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide hydrochloride](/img/structure/B2376710.png)


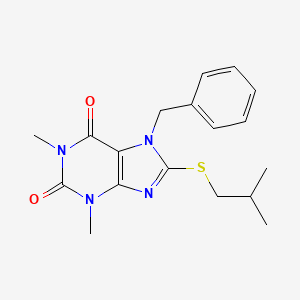
![2-(pyridin-3-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2376718.png)
![ethyl 4-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylate](/img/structure/B2376719.png)

